molecular formula C18H20ClN5O2 B2848876 N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide CAS No. 922110-80-3

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide

Cat. No.: B2848876
CAS No.: 922110-80-3
M. Wt: 373.84
InChI Key: KZAULJCXYJXFGF-UHFFFAOYSA-N
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Description

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide is a useful research compound. Its molecular formula is C18H20ClN5O2 and its molecular weight is 373.84. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O2/c1-12(2)17(25)20-6-7-24-16-15(9-22-24)18(26)23(11-21-16)10-13-4-3-5-14(19)8-13/h3-5,8-9,11-12H,6-7,10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAULJCXYJXFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step organic reactions, including cyclization and functional group substitutions. Key parameters include:

  • Temperature : Optimal ranges (e.g., 80–100°C for cyclization steps) to prevent side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for pyrazolo[3,4-d]pyrimidine core formation .
  • Catalysts : Use of triethylamine or DBU for deprotonation in amide bond formation .
  • Purification : HPLC with C18 columns and gradient elution (acetonitrile/water) ensures >95% purity .

Q. Which analytical techniques are essential for structural elucidation and purity assessment?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrazolo-pyrimidine core and substituent positions (e.g., 3-chlorobenzyl group at δ 4.5–5.0 ppm) .
  • LC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ at m/z 439.1) and detects impurities .
  • X-ray crystallography : Resolves 3D conformation, bond angles, and non-covalent interactions critical for target binding .

Q. What in vitro models are suitable for preliminary biological screening?

  • Kinase inhibition assays : Use recombinant enzymes (e.g., JAK3 or EGFR) with ADP-Glo™ kits to measure IC₅₀ values .
  • Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Substitutions at key positions modulate activity:

Position Modification Impact on Activity Reference
3-ChlorobenzylReplacement with 3-fluorobenzyl↑ Kinase inhibition (JAK3 IC₅₀: 12 nM → 8 nM)
IsobutyramideSwitch to 2-ethoxybenzamide↓ Cytotoxicity (HeLa: 78% → 43% viability)
  • Method : Parallel synthesis with automated liquid handlers for rapid SAR profiling .

Q. What computational strategies predict target binding modes and pharmacokinetics?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with Glu903 in JAK3) .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes (≥100 ns trajectories) .
  • ADMET prediction : SwissADME or pkCSM to estimate logP (2.1), CYP3A4 inhibition risk, and BBB permeability .

Q. How can researchers resolve contradictions in biological assay data?

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine) .
  • Cellular context : Compare results across cell lines with differing expression levels of target proteins (e.g., JAK3 in TF-1 vs. U937 cells) .
  • Metabolic interference : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess off-target effects .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce phosphate esters at the isobutyramide group for enhanced aqueous solubility .
  • Nanoparticle formulation : Use PLGA-based carriers (150–200 nm size) to increase plasma half-life in rodent models .
  • Salt formation : Hydrochloride salts improve crystallinity and dissolution rates (pH 6.8 buffer) .

Data Contradiction Analysis Example

Conflict : Discrepancies in reported IC₅₀ values for JAK3 inhibition (12 nM vs. 35 nM).

  • Root cause : Differences in assay conditions:
    • ATP concentration: 10 μM (low) vs. 100 μM (physiological) .
    • Enzyme source: Recombinant human vs. murine JAK3 .
  • Resolution : Normalize data using Z-factor scores and cross-validate with orthogonal assays (e.g., Western blotting for p-STAT5) .

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